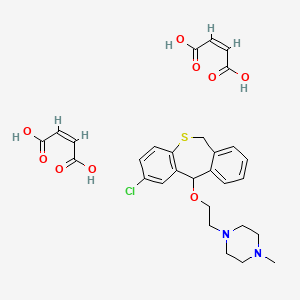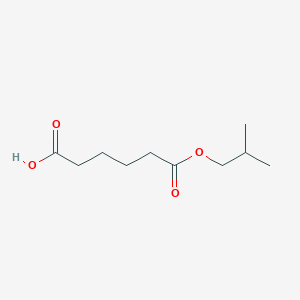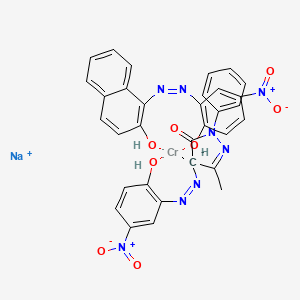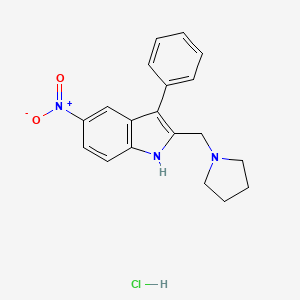
1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- is a chemical compound with the molecular formula C28H60NO6P and a molecular weight of 537.7529 g/mol . This compound is characterized by its unique structure, which includes an octadecyl chain, an ethyl group, and a phosphorylcholine moiety. It is known for its stereochemistry, specifically the ®-configuration, which plays a crucial role in its biological activity and interactions.
Vorbereitungsmethoden
The synthesis of 1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- involves several steps, starting with the preparation of the glycerol backbone. The octadecyl chain is introduced through an etherification reaction, followed by the addition of the ethyl group. The final step involves the phosphorylation of the glycerol backbone to introduce the phosphorylcholine moiety. The reaction conditions typically require the use of strong bases and specific catalysts to ensure the desired stereochemistry is achieved .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the phosphorylcholine moiety.
Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying etherification and phosphorylation reactions.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in liposomal formulations.
Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of the membrane, leading to changes in membrane dynamics and function. The phosphorylcholine moiety plays a crucial role in these interactions, acting as a molecular target for various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, ®- can be compared with other similar compounds, such as:
1-o-Octadecyl-2-O-ethylglyceryl-3-phosphorylcholine, (S)-: The (S)-enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
1-o-Octadecyl-2-O-methylglyceryl-3-phosphorylcholine: A similar compound with a methyl group instead of an ethyl group, affecting its chemical properties and interactions.
Eigenschaften
CAS-Nummer |
91605-33-3 |
|---|---|
Molekularformel |
C28H60NO6P |
Molekulargewicht |
537.8 g/mol |
IUPAC-Name |
[(2R)-2-ethoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H60NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-32-26-28(33-7-2)27-35-36(30,31)34-25-23-29(3,4)5/h28H,6-27H2,1-5H3/t28-/m1/s1 |
InChI-Schlüssel |
FSHMOCOVNGAJTL-MUUNZHRXSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




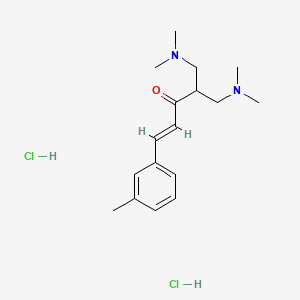

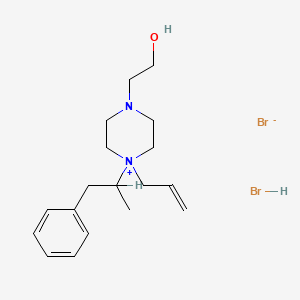
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
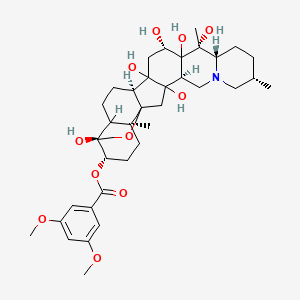
![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)
